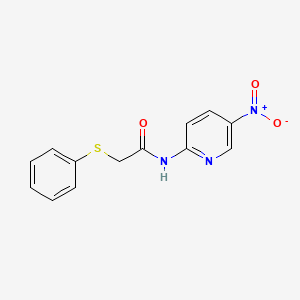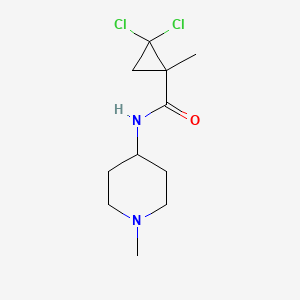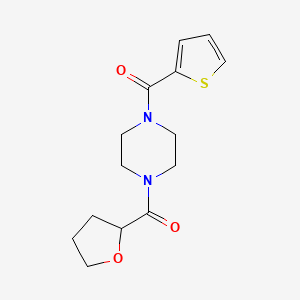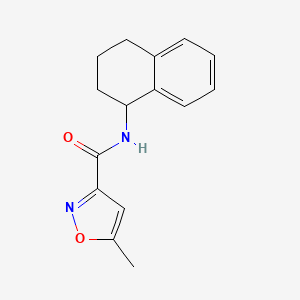
N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide
Descripción general
Descripción
N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide, also known as NPTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes, such as DNA replication and protein synthesis. N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membrane integrity. In cancer cells, N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide has been reported to induce apoptosis, or programmed cell death, by activating caspase enzymes.
Biochemical and Physiological Effects
N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide has been reported to modulate the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis. Physiologically, N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide has several advantages for lab experiments, including its relatively simple synthesis method, low cost, and broad spectrum of biological activities. However, N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide. One potential direction is to investigate its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to explore its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Furthermore, the development of novel N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide derivatives with improved solubility and selectivity could lead to the discovery of new drugs with enhanced efficacy and reduced toxicity.
Conclusion
In conclusion, N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide is a chemical compound with significant potential applications in various fields, including pharmaceuticals, agriculture, and materials science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide could lead to the development of novel drugs with improved efficacy and reduced toxicity.
Aplicaciones Científicas De Investigación
N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been reported to exhibit antimicrobial, antifungal, and anticancer activities. N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, N-(5-nitro-2-pyridinyl)-2-(phenylthio)acetamide has been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that uses light to activate a photosensitizer to generate reactive oxygen species that can kill cancer cells.
Propiedades
IUPAC Name |
N-(5-nitropyridin-2-yl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c17-13(9-20-11-4-2-1-3-5-11)15-12-7-6-10(8-14-12)16(18)19/h1-8H,9H2,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGRYVZTALJYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B4181756.png)

![4,5-dimethyl-2-[(2-phenylbutanoyl)amino]-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4181764.png)
![ethyl 4-phenyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4181768.png)
![1-(4-fluorophenyl)-4-[(2-nitrophenoxy)acetyl]piperazine](/img/structure/B4181775.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4181783.png)
![2-(3-chloro-4-fluorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4181791.png)
![methyl 5-methyl-2-[(2-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4181800.png)


![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]cyclobutanecarboxamide](/img/structure/B4181828.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzenesulfonamide hydrochloride](/img/structure/B4181846.png)
![methyl 4,5-dimethoxy-2-[(tetrahydro-2-furanylcarbonyl)amino]benzoate](/img/structure/B4181850.png)